molecular formula C6H3F5N2S B12851200 4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol

4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol

Cat. No.: B12851200
M. Wt: 230.16 g/mol
InChI Key: OEEPGUMJGMGYLL-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol is a chemical compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a pyrimidine ring. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution patterns. For example, the use of difluoromethylating agents and trifluoromethylating agents under controlled temperature and pressure conditions can facilitate the formation of the target compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of sulfonic acids, while substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)pyrimidine-2-thiol
  • 4-(3-Difluoromethoxy-phenyl)-pyrimidine-2-thiol
  • 2-Mercapto-4-(trifluoromethyl)pyrimidine

Uniqueness

4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidine-2-thiol is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which can impart distinct chemical and biological properties. This dual substitution pattern can enhance the compound’s reactivity and specificity in various applications compared to similar compounds .

Properties

Molecular Formula

C6H3F5N2S

Molecular Weight

230.16 g/mol

IUPAC Name

6-(difluoromethyl)-4-(trifluoromethyl)-1H-pyrimidine-2-thione

InChI

InChI=1S/C6H3F5N2S/c7-4(8)2-1-3(6(9,10)11)13-5(14)12-2/h1,4H,(H,12,13,14)

InChI Key

OEEPGUMJGMGYLL-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)N=C1C(F)(F)F)C(F)F

Origin of Product

United States

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